molecular formula C9H13ClFNO2 B2413463 (2-Fluoro-4,5-dimethoxyphenyl)methanamine hydrochloride CAS No. 2253641-14-2

(2-Fluoro-4,5-dimethoxyphenyl)methanamine hydrochloride

Cat. No.: B2413463
CAS No.: 2253641-14-2
M. Wt: 221.66
InChI Key: OGBLRLMMBPLHJV-UHFFFAOYSA-N
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Description

(2-Fluoro-4,5-dimethoxyphenyl)methanamine hydrochloride is a chemical compound with the molecular formula C9H12FNO2·HCl. It is known for its applications in various scientific research fields due to its unique chemical properties. The compound is typically available in powder form and is used in a variety of chemical reactions and studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-4,5-dimethoxyphenyl)methanamine hydrochloride typically involves the reaction of 2-fluoro-4,5-dimethoxybenzaldehyde with an amine source under reductive amination conditions. Common reagents used in this process include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) as reducing agents. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or ethanol.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-4,5-dimethoxyphenyl)methanamine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles such as hydroxide (OH-) or amine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in ethanol.

    Substitution: Sodium hydroxide (NaOH) in water.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(2-Fluoro-4,5-dimethoxyphenyl)methanamine hydrochloride is utilized in various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological systems and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Employed in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of (2-Fluoro-4,5-dimethoxyphenyl)methanamine hydrochloride involves its interaction with specific molecular targets within biological systems. The compound may act on enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2,4-Dimethoxyphenyl)methanamine;hydrochloride
  • (2,4,6-Trimethoxybenzene-1,3,5-triyl)trimethanamine
  • 1-(2-Phenoxyphenyl)methanamine;hydrochloride

Uniqueness

(2-Fluoro-4,5-dimethoxyphenyl)methanamine hydrochloride is unique due to the presence of both fluorine and methoxy groups on the phenyl ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it valuable for specific research applications.

Properties

IUPAC Name

(2-fluoro-4,5-dimethoxyphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO2.ClH/c1-12-8-3-6(5-11)7(10)4-9(8)13-2;/h3-4H,5,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGBLRLMMBPLHJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CN)F)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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